molecular formula C16H9ClF3N3O2 B3036945 3-chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 400086-96-6

3-chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B3036945
CAS No.: 400086-96-6
M. Wt: 367.71 g/mol
InChI Key: GESLNODTLDSXEX-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with:

  • Chlorine at position 3,
  • Trifluoromethyl (CF₃) at position 5,
  • A 3-nitro-4-phenyl-1H-pyrrol-1-yl group at position 2.

This compound is structurally tailored for applications in agrochemical or pharmaceutical research, as inferred from analogues in the evidence (e.g., CAS 321571-01-1 in , which is used in agricultural chemical studies) .

Properties

IUPAC Name

3-chloro-2-(3-nitro-4-phenylpyrrol-1-yl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N3O2/c17-13-6-11(16(18,19)20)7-21-15(13)22-8-12(14(9-22)23(24)25)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESLNODTLDSXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=C2[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101150316
Record name 3-Chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400086-96-6
Record name 3-Chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400086-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine, with the molecular formula C16H9ClF3N3O2C_{16}H_9ClF_3N_3O_2 and a molecular weight of 367.71 g/mol, is a compound of interest in various biological studies due to its potential therapeutic applications. This compound features a complex structure that includes a pyridine ring, which is known for its diverse biological activities.

PropertyValue
IUPAC NameThis compound
CAS Number400086-96-6
Molecular Weight367.71 g/mol
PurityTypically >90%

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including those similar to this compound. These compounds exhibit promising activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for related pyrrole derivatives:

CompoundMIC (µg/mL)Target Bacteria
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B10Escherichia coli
3-Chloro-2-(3-nitro...)TBDTBD

The mechanism of action for compounds like this compound is believed to involve inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. Inhibition leads to cell death or stasis, making these compounds valuable in the development of new antibiotics.

Case Studies

Case Study 1: Inhibition of DNA Gyrase

A recent study evaluated the inhibitory effects of several pyrrole derivatives on DNA gyrase from E. coli. The results indicated that certain derivatives exhibited low nanomolar IC50 values, suggesting strong inhibition capabilities.

Case Study 2: Antimicrobial Resistance

Another investigation focused on the effectiveness of these compounds against drug-resistant strains. The results showed that modifications in the pyrrole structure could enhance antibacterial activity against resistant pathogens, highlighting the importance of structural optimization in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrole/Related Substituents

Compound Name Substituent at Pyridine Position 2 Substituent at Position 3 Substituent at Position 5 Key Features Reference
Target Compound 3-nitro-4-phenyl-1H-pyrrol-1-yl Cl CF₃ Nitro on pyrrole, phenyl group -
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine 2,5-dimethyl-1H-pyrrol-1-yl - NO₂ Simpler pyrrole, lacks Cl/CF₃
3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine 1-methylhydrazino Cl CF₃ Hydrazine group, nucleophilic
  • Key Differences :
    • The target compound’s 3-nitro-4-phenyl-pyrrole substituent enhances steric bulk and aromatic interactions compared to simpler pyrrole derivatives (e.g., 2,5-dimethyl-pyrrole in ).
    • The hydrazine group in ’s analogue introduces nucleophilic reactivity, contrasting with the inert pyrrole in the target compound .

Pyrazole-Substituted Analogues

Compound Name Substituent at Pyridine Position 2 Substituent at Position 3 Substituent at Position 5 Key Features Reference
CAS 321571-01-1 5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl Cl CF₃ Thienyl-pyrazole, sulfur-containing
3-Nitro-2-[4-(3-(trifluoromethyl)phenyl)pyrazol-5-yl]piperidin-1-yl-pyridine 4-[3-(trifluoromethyl)phenyl]pyrazol-5-yl NO₂ - Piperidine linker, nitro on pyridine
  • Key Differences: Pyrazole vs. Pyrrole: Pyrazole’s dual nitrogen atoms enable hydrogen bonding, unlike pyrrole’s single nitrogen.

Piperidine-Linked Analogues

Compound Name Substituent at Pyridine Position 2 Substituent at Position 3 Substituent at Position 5 Key Features Reference
3-Nitro-2-[4-(3-(trifluoromethyl)phenyl)pyrazol-5-yl]piperidin-1-yl-pyridine Piperidine-linked pyrazole NO₂ - Flexible linker, nitro on pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine

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